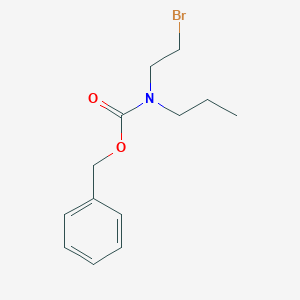

(2-Bromoethyl)propylcarbamic acid benzyl ester

Vue d'ensemble

Description

“(2-Bromoethyl)propylcarbamic acid benzyl ester” is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol. It is an ester, which is a class of compounds derived from carboxylic acids where the hydrogen atom of the hydroxyl group has been replaced by a hydrocarbon group .

Synthesis Analysis

Esters, including “(2-Bromoethyl)propylcarbamic acid benzyl ester”, are usually prepared from carboxylic acids. The synthesis of an ester can be accomplished in several ways. One common method is esterification, which occurs when a carboxylic acid and an alcohol react in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of “(2-Bromoethyl)propylcarbamic acid benzyl ester” is derived from a carboxylic acid and an alcohol. The general formula for an ester is R-COO-R’, where R represents the carboxylic acid portion and R’ represents the alcohol portion .Chemical Reactions Analysis

Esters, including “(2-Bromoethyl)propylcarbamic acid benzyl ester”, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides. One common reaction is hydrolysis, where the ester is split with water, catalyzed by either an acid or a base. The products of this reaction are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Esters have unique physical and chemical properties. They are derived from carboxylic acids and are neutral compounds. Many simple esters are pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

(2-Bromoethyl)propylcarbamic acid benzyl ester serves as a precursor in various synthetic pathways, notably in the field of organic chemistry. Its role is significant in the formation of complex molecules through reactions such as palladium-catalyzed amination, where derivatives like carbamic acid 2-trimethylsilylethyl ester have shown effectiveness in creating anilines with sensitive functional groups from aryl bromides and chlorides (Mullick et al., 2010). This highlights its utility in synthesizing compounds with potential applications in medicinal chemistry and material science.

Material Science and Polymer Chemistry

The ester is also instrumental in the design and synthesis of hydrophilic aliphatic polyesters. Its utility extends to creating functional cyclic esters, which are crucial for developing new materials with specific properties. For instance, the synthesis and polymerization of benzyl malolactonate, derived from similar esters, lead to poly(malic acid) polymers. These polymers have been explored for their biodegradable and bioresorbable characteristics, especially in drug delivery systems (Johns et al., 1986). Such applications underscore the ester's importance in advancing polymer chemistry towards more sustainable and biocompatible materials.

Medicinal Chemistry and Drug Design

In medicinal chemistry, the ester is a key intermediate for synthesizing compounds with varied biological activities. It has been used to create alpha- and gamma-substituted amides, peptides, and esters of methotrexate, indicating its role in developing chemotherapy agents (Piper et al., 1982). Additionally, the modification of molecules through the introduction of (2-Bromoethyl)propylcarbamic acid benzyl ester derivatives has led to the discovery of compounds with antimicrobial properties, highlighting its potential in creating new therapeutic agents (Tsyalkovsky et al., 2005).

Propriétés

IUPAC Name |

benzyl N-(2-bromoethyl)-N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-2-9-15(10-8-14)13(16)17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMGKSRJRJQDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCBr)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromoethyl)propylcarbamic acid benzyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-fluorocyclopentyl]-3,4-dimethylaniline](/img/structure/B1485820.png)

![Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1485821.png)

![3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride](/img/structure/B1485823.png)

![4-({2-[4-(Diethylamino)phenyl]acetyl}amino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1485828.png)

![(3R,4S)-4-fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine](/img/structure/B1485830.png)

![N-[(1-fluorocyclopentyl)methyl]-3-methylaniline](/img/structure/B1485832.png)

![[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1485843.png)